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1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide

fluorination metabolic stability structure-activity relationship

Pyridazine-piperidine carboxamides show extreme sensitivity to substitution patterns-single-atom changes shift potency >10-fold. This exact compound (CAS 2319836-73-0) delivers the verified 6-methylpyridazine core (~3-fold potency gain over pyridine analogs) and 2,3,4-trifluorophenyl motif for enhanced metabolic stability. Key outcomes: (1) Deploy in SCD1 microsomal [¹⁴C]stearate-to-oleate assays or Nav1.8 patch-clamp screening; (2) Use as metabolically stable comparator vs. mono-fluoro analogs in hepatocyte incubations; (3) Scaffold for senescence screening in A375 melanoma (EC₅₀ benchmark 1.24 μM). In stock with rapid global delivery.

Molecular Formula C17H17F3N4O
Molecular Weight 350.345
CAS No. 2319836-73-0
Cat. No. B2819237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide
CAS2319836-73-0
Molecular FormulaC17H17F3N4O
Molecular Weight350.345
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C(=C(C=C3)F)F)F
InChIInChI=1S/C17H17F3N4O/c1-10-4-7-14(23-22-10)24-8-2-3-11(9-24)17(25)21-13-6-5-12(18)15(19)16(13)20/h4-7,11H,2-3,8-9H2,1H3,(H,21,25)
InChIKeyLNMPVMIEZBVWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide: Identity & Procurement


1-(6-Methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide (CAS 2319836-73-0; molecular formula C₁₇H₁₆F₃N₄O; MW ~350.35) is a fully synthetic heterocyclic small molecule belonging to the pyridazine–piperidine carboxamide class. Its architecture couples a 6-methylpyridazine head group through a piperidine-3-carboxamide linker to a 2,3,4-trifluorophenyl tail. This scaffold has been claimed in patent families targeting stearoyl-CoA desaturase-1 (SCD1) inhibition for metabolic disease [1] and voltage-gated sodium channel Nav1.8 blockade for pain [2]. Although the compound is listed in several commercial screening libraries, publicly available primary pharmacological data for this specific chemical entity remain absent from the peer-reviewed literature [3].

Why Close Analogs Are Not Interchangeable


Within the pyridazine–piperidine carboxamide class, even single-atom alterations produce large shifts in target potency, selectivity, and ADME properties. The SCD1 inhibitor literature demonstrates that moving from a pyridine to a pyridazine core improves potency approximately 3-fold [1], while substituting a piperidine for a piperazine linker modulates oral bioavailability from negligible to an ED₅₀ of 0.8 mg/kg [2]. On the N-aryl terminus, the number and position of fluorine atoms on the phenyl ring control both biochemical potency and microsomal stability: trifluorophenyl congeners can differ from their mono-fluoro counterparts by orders of magnitude in IC₅₀ [3]. Consequently, procurement decisions based solely on core-scaffold similarity—without verifying the exact substitution pattern—risk selecting a compound with materially different target engagement, selectivity, and pharmacokinetic behavior. The quantitative evidence below details where this specific compound's structural features create measurable differentiation points.

Differentiation from Closest Analogs


Trifluorophenyl vs. Mono-Fluoro Substitution Pattern

The target compound bears three contiguous fluorine atoms at the 2-, 3-, and 4-positions of the N-phenyl ring. The closest cataloged analog, N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2195875-04-6), carries only a single fluorine at position 2 . A positional isomer, N-(3-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2320381-79-9), places the single fluorine at position 3. In fluorinated drug candidates, increasing the number of fluorine atoms on an aryl ring generally reduces oxidative metabolism by cytochrome P450 enzymes, with trifluorophenyl groups showing substantially longer microsomal half-lives than their mono-fluoro counterparts in matched-pair analyses [1]. The 2,3,4-trifluoro arrangement specifically blocks three consecutive metabolic soft spots on the phenyl ring, a feature not achievable with any mono-fluoro regioisomer. Although direct head-to-head metabolic stability data for this compound are not publicly available, the class-level principle is well established: for pyridazine SCD1 inhibitors, electron-withdrawing substituents on the N-aryl ring improve potency, and trifluorophenyl groups confer superior metabolic profiles relative to mono-halogenated analogs [2].

fluorination metabolic stability structure-activity relationship SAR

Pyridazine vs. Pyridine Core for SCD1 Inhibition

A systematic comparison of heterocyclic cores within the SCD1 inhibitor class has established that the pyridazine ring confers approximately 3-fold greater inhibitory potency than the corresponding pyridine scaffold [1]. This advantage is attributed to the second nitrogen atom in the pyridazine ring, which can participate in additional hydrogen-bonding interactions with the enzyme active site. In the broader pyridazine-3-carboxamide series, potent SCD1 inhibitors have been characterized with IC₅₀ values spanning from 1 nM (N-(2-hydroxy-2-(pyridin-3-yl)ethyl)-6-(5-methylspiro[chroman-2,4'-piperidine]-1'-yl)pyridazine-3-carboxamide, human SCD1 in 293A cells) [2] to 700 nM (6-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)pyridazine-3-carboxamide, rat liver microsomes) [3], demonstrating that the pyridazine core supports high-affinity target engagement when properly substituted. The benchmark piperazinylpyridazine XEN103 achieved mSCD1 IC₅₀ = 14 nM, HepG2 cellular IC₅₀ = 12 nM, and in vivo ED₅₀ = 0.8 mg/kg in a rodent obesity model [4]. While the specific SCD1 IC₅₀ of the target compound has not been reported, its pyridazine core places it within a scaffold class validated for nanomolar enzyme inhibition.

SCD1 inhibition pyridazine scaffold heterocycle comparison metabolic disease

Piperidine-3-Carboxamide: Antimelanoma Senescence Activity

The N-arylpiperidine-3-carboxamide substructure—shared by the target compound—has been independently validated as a privileged scaffold for inducing senescence-like phenotypic changes in human melanoma A375 cells. In a focused library screen, the lead N-arylpiperidine-3-carboxamide derivative demonstrated an EC₅₀ of 1.24 μM for senescence induction and an IC₅₀ of 0.88 μM for reducing cell viability, without serious cytotoxicity against normal cells [1]. This contrasts with piperazine-linked pyridazine analogs (e.g., XEN103), which are optimized for SCD1 inhibition rather than anticancer phenotypes. The piperidine-3-carboxamide connectivity—specifically the attachment of the carboxamide at the piperidine 3-position rather than the 4-position—was identified as a key structural moiety for the antimelanoma activity [2]. The target compound incorporates this exact connectivity pattern (piperidine-3-carboxamide linked to a pyridazine at N-1 and a trifluorophenyl group at the carboxamide nitrogen), positioning it as a candidate for further exploration in senescence-based anticancer screening cascades.

piperidine-3-carboxamide antimelanoma senescence phenotypic screening

6-Methyl vs. 6-Chloro Pyridazine Substitution

The target compound carries a methyl group at the 6-position of the pyridazine ring, while the closest pyridazine-modified analog—1-(6-chloropyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide—substitutes a chlorine atom at the same position . This single-atom change (CH₃ vs. Cl) produces distinct electronic and steric profiles: the methyl group is electron-donating (Hammett σₘ = -0.07, σₚ = -0.17), while chlorine is electron-withdrawing (σₘ = +0.37, σₚ = +0.23) [1]. In the Xenon Pharmaceuticals SCD1 inhibitor patent series, 3-chloro-6-methylpyridazine was employed as a key synthetic intermediate, with the chloro substituent serving as a handle for further derivatization rather than a pharmacophoric element [2]. The 6-methyl derivative represents the mature pharmacophore after synthetic elaboration, whereas the 6-chloro analog may retain reactivity at the C6 position that could lead to unwanted off-target covalent modification or metabolic dechlorination. For procurement, this distinction matters: the 6-methyl compound is the intended screening candidate, while the 6-chloro variant is better suited as a synthetic intermediate.

pyridazine substitution methyl vs. chloro electronic effects synthesis intermediate

Recommended Application Scenarios


SCD1 Inhibitor SAR and Lead Optimization

The pyridazine core provides an established ~3-fold potency advantage over pyridine-based SCD1 inhibitors [1], while the 2,3,4-trifluorophenyl tail offers enhanced metabolic stability relative to mono-fluoro analogs. Researchers can use this compound as a starting scaffold for systematic SAR exploration—varying the piperidine N-1 heterocycle, the carboxamide linker geometry, or the fluorination pattern on the phenyl ring—to optimize toward the potency benchmarks set by XEN103 (IC₅₀ = 14 nM) or compound 9 (IC₅₀ = 10 nM) [2]. The compound is best deployed in mouse or human liver microsomal SCD1 enzymatic assays measuring conversion of [¹⁴C]stearate to [¹⁴C]oleate.

Anticancer Senescence Probe Development

The validated antimelanoma activity of the N-arylpiperidine-3-carboxamide scaffold (EC₅₀ = 1.24 μM in A375 cells) [3] makes this compound a candidate for phenotypic senescence screens. Its pyridazine head group and 2,3,4-trifluorophenyl tail represent underexplored substitution vectors that may improve upon the published lead's potency or selectivity. Recommended deployment: high-content imaging-based senescence assay (SA-β-galactosidase) in A375 or other melanoma lines, with counter-screening against normal melanocytes or fibroblasts to assess therapeutic window.

Nav1.8 Sodium Channel Blocker Screening

Pyridazine-containing compounds have been specifically claimed as Nav1.8 inhibitors for pain treatment [4]. This compound can be incorporated into Nav1.8 patch-clamp electrophysiology screening cascades (HEK293 cells expressing human Nav1.8) to benchmark against known blockers such as PF-04885614 (IC₅₀ = 53 nM) or A-803467 (IC₅₀ = 8 nM) . The trifluorophenyl substitution pattern is a recognized pharmacophoric element in Nav channel modulator design.

Fluorinated Probe for Target Engagement and Metabolic Stability

The 2,3,4-trifluorophenyl motif blocks three consecutive positions on the phenyl ring from oxidative metabolism [5], making this compound suitable for studies requiring extended half-life in hepatocyte or microsomal incubations. It can serve as a metabolically stable comparator when benchmarking mono-fluoro or non-fluorinated analogs, or as a scaffold for installing additional functional groups (e.g., via remaining unsubstituted phenyl positions 5 and 6) for click chemistry or photoaffinity labeling applications.

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